molecular formula C11H20O3 B13824296 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI)

2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI)

Cat. No.: B13824296
M. Wt: 200.27 g/mol
InChI Key: UYOGIVPNUFSNSY-ZACCUICWSA-N
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Description

2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure and the presence of acetate groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diethyl precursors: Using diethyl-substituted precursors, cyclization can be achieved through acid or base catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized pyran derivatives.

Scientific Research Applications

2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) exerts its effects involves interactions with molecular targets and pathways. This can include:

    Enzyme inhibition or activation: Binding to specific enzymes and altering their activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic pathways: Participating in or altering metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4-ol derivatives: Compounds with similar pyran structures but different substituents.

    Tetrahydropyran derivatives: Compounds with a fully saturated pyran ring.

    Acetate derivatives: Compounds with acetate groups attached to different core structures.

Uniqueness

2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

[(2S,6R)-2,6-diethyloxan-4-yl] acetate

InChI

InChI=1S/C11H20O3/c1-4-9-6-11(13-8(3)12)7-10(5-2)14-9/h9-11H,4-7H2,1-3H3/t9-,10+,11?

InChI Key

UYOGIVPNUFSNSY-ZACCUICWSA-N

Isomeric SMILES

CC[C@H]1CC(C[C@H](O1)CC)OC(=O)C

Canonical SMILES

CCC1CC(CC(O1)CC)OC(=O)C

Origin of Product

United States

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